molecular formula C20H26N4O2 B564754 Hexamidine-d12 Dihydrochloride CAS No. 1286461-12-8

Hexamidine-d12 Dihydrochloride

Cat. No.: B564754
CAS No.: 1286461-12-8
M. Wt: 366.527
InChI Key: OQLKNTOKMBVBKV-DDYHUIDZSA-N
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Description

Hexamidine-d12 Dihydrochloride is a deuterium-labeled derivative of Hexamidine Dihydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can significantly affect the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

Hexamidine-d12 Dihydrochloride is synthesized through a series of chemical reactions starting from Hexamidine Dihydrochloride. The preparation involves the incorporation of deuterium atoms into the Hexamidine molecule. This is typically achieved through a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium in the presence of a deuterium source . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale deuterium exchange reactions under controlled conditions .

Chemical Reactions Analysis

Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Hexamidine-d12 Dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Hexamidine-d12 Dihydrochloride involves its interaction with molecular targets in the body. The compound binds to negatively charged lipid membranes of pathogens, disrupting their structure and function. This leads to the inhibition of essential cellular processes, ultimately causing cell death. The exact molecular pathways involved in this process are still under investigation, but it is believed to be similar to that of quaternary ammonium compounds .

Comparison with Similar Compounds

Hexamidine-d12 Dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research .

Properties

CAS No.

1286461-12-8

Molecular Formula

C20H26N4O2

Molecular Weight

366.527

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide

InChI

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2

InChI Key

OQLKNTOKMBVBKV-DDYHUIDZSA-N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N

Synonyms

4,4’-[1,6-(Hexane-d12)diylbis(oxy)]bisbenzenecarboximidamide Hydrochloride;  1,6-Bis(4-amidinophenoxy)hexane-d12 Hydrochloride;  4,4-Diamidino-1,6-_x000B_diphenoxyhexane-d12 Hydrochloride;  4,4’-(Hexamethylenedioxy)dibenzamidine-d12 Hydrochloride;  Desmodine-d

Origin of Product

United States

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